3-(bromomethyl)adamantan-1-ol
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Overview
Description
3-(Bromomethyl)adamantan-1-ol: is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a bromomethyl group attached to the adamantane framework, which is known for its rigidity and stability. The presence of the hydroxyl group at the 1-position adds to its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(bromomethyl)adamantan-1-ol typically involves the bromination of adamantan-1-ol. One common method includes the reaction of adamantan-1-ol with bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods:
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 3-(Bromomethyl)adamantan-1-ol undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Oxidation reactions are performed in acidic or basic media, depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: The major product is 3-(bromomethyl)adamantan-1-one.
Reduction: The major product is 3-(methyl)adamantan-1-ol.
Scientific Research Applications
Chemistry:
3-(Bromomethyl)adamantan-1-ol is used as a building block in organic synthesis. Its rigid structure and functional groups make it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine:
Its derivatives have been studied for their antiviral and antibacterial properties .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials .
Mechanism of Action
The mechanism of action of 3-(bromomethyl)adamantan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
3-(Chloromethyl)adamantan-1-ol: Similar in structure but with a chlorine atom instead of bromine.
3-(Hydroxymethyl)adamantan-1-ol: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
3-(Methyl)adamantan-1-ol: Lacks the halogen and hydroxyl groups, making it less versatile in chemical reactions.
Uniqueness:
3-(Bromomethyl)adamantan-1-ol stands out due to its combination of a reactive bromomethyl group and a hydroxyl group. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
27011-61-6 |
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Molecular Formula |
C11H17BrO |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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